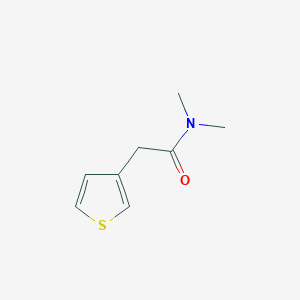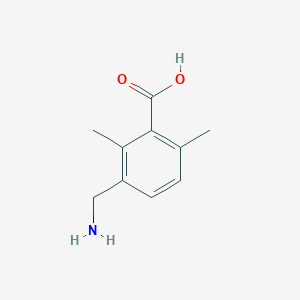
N,N-dimethyl-2-thiophen-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-thiophen-3-ylacetamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-thiophen-3-ylacetamide typically involves the reaction of thiophene derivatives with dimethylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-2-thiophen-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkoxylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-thiophen-3-ylacetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the synthesis of long-chain fatty acids, thereby affecting cell membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylacetamide: A related compound with similar chemical properties but different applications, primarily used as a solvent in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
N,N-dimethyl-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C8H11NOS/c1-9(2)8(10)5-7-3-4-11-6-7/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
YCGABSVLFFNFDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(4-Methoxyphenyl)-6H-[2]benzopyrano[4,3-c]pyridazin-6-one](/img/structure/B8602078.png)


![Ethyl 4-[ethyl(phenyl)amino]butanoate](/img/structure/B8602107.png)

![1-Propanesulfonic acid, 3-[(1,1-dimethylethyl)methylamino]-](/img/structure/B8602113.png)

